[(2-Propoxybenzoyl)amino]thiourea
Description
[(2-Propoxybenzoyl)amino]thiourea is a thiourea derivative characterized by a 2-propoxybenzoyl substituent attached to the thiourea core via an amino linkage. Thioureas are sulfur-containing analogs of urea, where the oxygen atom in the carbonyl group is replaced by sulfur. This structural modification enhances their ability to form hydrogen bonds and coordinate with metal ions, making them valuable in catalysis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
[(2-propoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-7-16-9-6-4-3-5-8(9)10(15)13-14-11(12)17/h3-6H,2,7H2,1H3,(H,13,15)(H3,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEBHEUNYUPMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Propoxybenzoyl)amino]thiourea typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. One common method is the reaction of 2-propoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2-Propoxybenzoyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
[(2-Propoxybenzoyl)amino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-Propoxybenzoyl)amino]thiourea involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . The compound induces apoptosis and causes cell cycle arrest, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Properties
Thiourea derivatives vary significantly based on substituents attached to the nitrogen atoms. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (e.g., sulfonamides) increase the acidity of thiourea N-H protons, enhancing hydrogen-bond-donating capacity in catalysis .
- Hydrophilic substituents (e.g., amino acids) improve solubility and receptor targeting, as seen in M1 and M2’s anti-amoebic activity .
- Aromatic/hydrophobic groups (e.g., 2-propoxybenzoyl) may enhance membrane permeability in antimicrobial applications but reduce water solubility.
Anti-Amoebic Activity:
- M1 and M2 (amino acid thioureas): Demonstrated IC₅₀ values 2–3× lower than chlorhexidine against Acanthamoeba spp. due to hydrophilic-hydrophobic balance .
- Inference for this compound: The hydrophobic 2-propoxybenzoyl group may improve penetration into parasitic membranes but could reduce selectivity compared to amino acid derivatives.
Antimicrobial and Anticancer Properties:
Catalytic Performance
Thioureas are widely used as hydrogen-bond-donating organocatalysts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
